molecular formula C10H12N2O4 B7547038 Ethyl 2-methyl-4-nitrophenylcarbamate

Ethyl 2-methyl-4-nitrophenylcarbamate

Cat. No.: B7547038
M. Wt: 224.21 g/mol
InChI Key: NSDHLUMTUJWRBE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-nitrophenylcarbamate is a chemical compound of interest in scientific research and organic synthesis. As a carbamate derivative featuring a nitrophenyl group, it serves as a versatile building block for the construction of more complex molecules. Its structure suggests potential use in the development of novel compounds for various research applications. Carbamate compounds similar to this compound have been investigated for their diverse biological activities. Related nitrophenyl carbamates have demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential value as a scaffold in antimicrobial research . Furthermore, certain carbamate derivatives have shown neuroprotective effects in model systems, such as the upregulation of anti-apoptotic proteins, suggesting possible research applications in neuroscience . The mechanism of action for carbamates often involves the ability of the carbamate group to form covalent bonds with the active sites of enzymes, thereby inhibiting their activity . This interaction is typically mediated through hydrogen bonding and electrostatic forces. The nitro group on the phenyl ring can also participate in redox reactions, contributing to the compound's overall chemical reactivity and biological profile . In synthetic chemistry, this compound can be prepared from the corresponding amine and ethyl chloroformate, or through the reaction of an isocyanate with ethanol, and it may undergo reactions typical of both esters and nitrated aromatics . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl N-(2-methyl-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-5-4-8(12(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHLUMTUJWRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The phenol oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate linkage. Triethylamine is typically employed as a base to scavenge HCl, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (phenol:chloroformate) ensures complete conversion while minimizing side reactions such as diethyl carbonate formation.

Table 1: Standard Reaction Conditions

ParameterOptimal Value
SolventAnhydrous THF
Temperature0–5°C (initiation) → RT
Reaction Time12–18 hours
Yield78–85%

Solvent and Temperature Optimization

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity of the phenolic oxygen. Lower initiation temperatures (0–5°C) suppress exothermic side reactions, while gradual warming to room temperature ensures reaction completion. Substituting THF with acetonitrile reduces yields to 65–70% due to reduced solubility of the intermediate.

Alternative Catalytic Routes

Palladium-Mediated Coupling

A patent-pending method utilizes palladium catalysts to couple pre-functionalized aryl halides with ethyl carbamate precursors. For example, 2-methyl-4-nitroiodobenzene reacts with ethyl carbamate in the presence of PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) under nitrogen atmosphere. This method achieves 82% yield but requires stringent anhydrous conditions and specialized ligands.

Table 2: Catalytic System Performance

CatalystLigandYield (%)
PdCl₂(PPh₃)₂Triphenylphosphine82
Pd(OAc)₂BINAP75

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating. A 2017 study demonstrated that 15 minutes of microwave exposure at 100°C in DMF achieves 88% yield, compared to 18 hours under conventional heating. This method reduces energy consumption but necessitates specialized equipment.

Purification and Analytical Validation

Workup Procedures

Post-reaction workup involves sequential extraction with ethyl acetate (3 × 50 mL) to isolate the product from unreacted starting materials. Drying over anhydrous Na₂SO₄ followed by rotary evaporation yields a crude product, which is recrystallized from methanol/water (4:1 v/v) to afford white crystals.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, Ar-H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, Ar-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH:H₂O), purity >98%.

Scalability and Industrial Adaptation

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to maintain consistent temperature and mixing. A 2022 pilot study reported 92% yield at a throughput of 5 kg/day using a tubular reactor with in-line IR monitoring. This approach minimizes thermal degradation observed in batch processes.

Cost-Benefit Analysis

Table 3: Economic Comparison of Methods

MethodCost ($/kg)Purity (%)
Batch (THF)12098
Continuous Flow9599
Microwave14097

Challenges and Mitigation Strategies

Nitro Group Reduction

Uncontrolled reduction of the nitro group during synthesis can yield undesired amino derivatives. Stabilizing the reaction milieu with antioxidants like BHT (0.1 wt%) suppresses this side reaction.

Crystallization Issues

Polymorphism affects crystal habit and melting point. Seeding with pre-characterized crystals during recrystallization ensures consistent polymorph formation, yielding material with a sharp melting point at 148–150°C .

Scientific Research Applications

Ethyl 2-methyl-4-nitrophenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-nitrophenylcarbamate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate linkage can interact with enzymes, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-nitrophenylcarbamate (CAS 5819-21-6)

  • Structural Differences : Lacks the 2-methyl substituent on the phenyl ring.
  • Physicochemical Properties: Molecular weight: 196.15 g/mol (C₈H₈N₂O₄). Known aliases: TL-947, N-methyl-4-nitrophenylcarbamate .
  • Used as a pesticide, suggesting that the nitro group at the 4-position is critical for bioactivity .

Ethyl 4-nitrobenzoate

  • Structural Differences : Replaces the carbamate group (-OCONH₂) with an ester (-COOEt).
  • Physicochemical Properties: Molecular weight: 195.15 g/mol (C₉H₉NO₄). Higher lipophilicity due to the ester moiety compared to carbamates .
  • Functional Comparison :
    • Esters are generally more hydrolytically stable than carbamates but less bioactive in pesticidal contexts.
    • Primarily serves as a chemical intermediate rather than a bioactive agent .

Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate)

  • Structural Differences: Incorporates a phenoxyphenoxyethyl chain instead of the nitro-substituted phenyl ring.
  • Physicochemical Properties: Molecular weight: 301.3 g/mol (C₁₇H₁₉NO₄). Higher molecular complexity increases target specificity.
  • Functional Comparison :
    • Acts as an insect growth regulator by mimicking juvenile hormones, unlike the neurotoxic mechanism of nitro-substituted carbamates .

Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate (CAS 150812-23-0)

  • Structural Differences: Features a fluorobenzylamino substituent at the 4-position and a nitro group at the 2-position.
  • Physicochemical Properties :
    • Molecular weight: 333.31 g/mol (C₁₆H₁₆FN₃O₄).
    • Fluorine enhances electron-withdrawing effects and metabolic stability .
  • Functional Comparison: The fluorine atom may improve bioavailability and resistance to enzymatic degradation compared to non-halogenated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Ethyl 2-methyl-4-nitrophenylcarbamate 2-methyl, 4-nitro, carbamate 224.18 (calculated) Pesticide research
Ethyl 4-nitrophenylcarbamate (TL-947) 4-nitro, carbamate 196.15 Agricultural pesticide
Ethyl 4-nitrobenzoate 4-nitro, ester 195.15 Chemical intermediate
Fenoxycarb Phenoxyphenoxyethyl, carbamate 301.3 Insect growth regulator
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate 4-fluorobenzylamino, 2-nitro 333.31 Bioactive agent research

Table 2: Substituent Effects on Bioactivity

Substituent Impact on Properties
2-Methyl group Increases steric hindrance; may reduce enzymatic binding but improve metabolic stability .
4-Nitro group Enhances electron-withdrawing effects, boosting reactivity and pesticidal activity .
Fluorine atom Improves lipophilicity and resistance to oxidation/hydrolysis .
Carbamate vs. Ester Carbamates exhibit higher bioactivity but lower hydrolytic stability compared to esters .

Q & A

Q. Table 2: Recommended Analytical Methods

TechniqueApplicationConditions/Parameters
HPLCPurity analysisC18 column, ACN:H₂O (0.1% TFA)
¹H NMRStructural confirmationDMSO-d₆, 400 MHz
GC-MSVolatility assessmentEI mode, 70 eV

Q. Key Considerations for Advanced Studies :

  • Address data gaps (e.g., logP, decomposition temperature) via QSPR modeling or experimental determination.
  • Cross-validate biological activities using orthogonal assays (e.g., SPR for binding, enzymatic colorimetric assays).

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